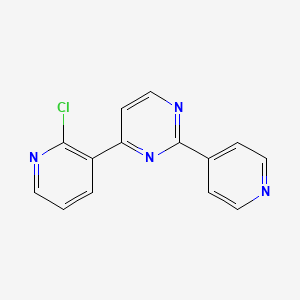

4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyridinyl and chloropyridinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyridine derivatives.

Formation of Pyrimidine Core: The pyrimidine core is constructed through a condensation reaction involving appropriate precursors.

Substitution Reactions: The chloropyridinyl and pyridinyl groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives under appropriate conditions.

Reduction: Reduction of the pyridine rings to form dihydropyridine derivatives.

Substitution: Nucleophilic substitution reactions at the chloropyridinyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dihydropyridine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that pyrimidine derivatives, including 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine, exhibit notable antimicrobial properties. Studies have tested these compounds against various microbial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| This compound | E. coli, S. aureus | 25 |

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Various studies indicate that pyrimidine derivatives can inhibit cancer cell proliferation through different mechanisms, such as inducing apoptosis and cell cycle arrest. For example, certain derivatives have shown IC50 values in the low micromolar range against multiple cancer cell lines, suggesting strong anticancer potential .

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.0227 |

| Compound B | MCF-7 | 0.045 |

| This compound | A549 | 0.035 |

Herbicidal Properties

In agrochemical research, pyrimidine derivatives have been explored for their herbicidal properties. Studies have indicated that compounds with specific substitutions can exhibit effective post-emergence herbicidal action against common weeds such as Amaranthus species and Echinochloa crusgalli. The effectiveness of these compounds is often measured by their IC50 values in comparison to standard herbicides .

Table 3: Herbicidal Efficacy of Pyrimidine Derivatives

| Compound | Target Weed | IC50 (g/ha) |

|---|---|---|

| Compound A | Amaranthus retroflexus | 375 |

| Compound B | Echinochloa crusgalli | 400 |

| This compound | Cirsium arvense | 350 |

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory effects, showing potential as a candidate for treating inflammatory conditions. Research indicates that certain derivatives can significantly inhibit paw edema in animal models, demonstrating efficacy comparable to established anti-inflammatory drugs like indomethacin .

Table 4: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | Inhibition (%) at 4h |

|---|---|

| Indomethacin | 47.72 |

| Compound A | 43.17 |

| Compound B | 40.91 |

Other Biological Activities

Beyond the aforementioned applications, pyrimidine derivatives are being explored for their roles in diabetes management and antiviral activity. For instance, some compounds have shown promising results as inhibitors of α-amylase and α-glucosidase, which are critical enzymes in carbohydrate metabolism . Additionally, certain derivatives exhibit antiviral properties against viruses such as Zika virus and Dengue virus, highlighting their potential in infectious disease treatment .

Wirkmechanismus

The mechanism of action of 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. This may include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Pathways Involved: Involvement in pathways related to cell proliferation, apoptosis, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Bromopyridin-3-yl)-2-(pyridin-4-yl)pyrimidine: Similar structure with a bromine atom instead of chlorine.

4-(2-Fluoropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Biologische Aktivität

4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine, with CAS number 1312186-10-9, is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a chlorinated pyridine moiety and another pyridine ring. The following sections will detail its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant studies and data.

The molecular formula of this compound is C14H9ClN4, with a molecular weight of 268.70 g/mol. The compound's structural attributes contribute significantly to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H9ClN4 |

| Molecular Weight | 268.70 g/mol |

| CAS Number | 1312186-10-9 |

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs such as celecoxib.

Key Findings:

- Inhibition of COX Enzymes: The compound exhibited significant inhibition of COX-2 with an IC50 value of approximately 0.04 μmol .

- Effect on mRNA Expression: Exposure to the compound resulted in decreased mRNA expressions of inducible nitric oxide synthase (iNOS) and COX-2, indicating a potential mechanism for its anti-inflammatory effects .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies have shown that this compound exhibits considerable antibacterial activity.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The compound displayed MIC values ranging from 40 to 50 µg/mL against several pathogens, including E. faecalis and P. aeruginosa .

- Comparison with Standard Antibiotics: Its antimicrobial potency was found to be comparable to ceftriaxone, a commonly used antibiotic .

3. Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties as well. Its structural characteristics allow it to interact with various biological targets involved in cancer progression.

Key Findings:

- Inhibition of Cancer Cell Proliferation: Preliminary studies indicate that the compound can inhibit the proliferation of certain cancer cell lines, although specific IC50 values require further exploration .

Case Studies

A notable case study involved the synthesis and evaluation of multiple derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, revealing that modifications in the substituents significantly influenced their efficacy against inflammatory pathways and microbial growth.

Eigenschaften

IUPAC Name |

4-(2-chloropyridin-3-yl)-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4/c15-13-11(2-1-6-17-13)12-5-9-18-14(19-12)10-3-7-16-8-4-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYVABICEOCBNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.